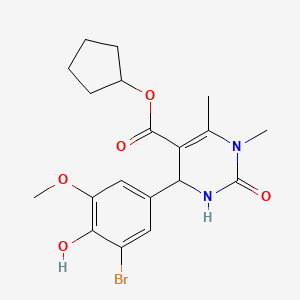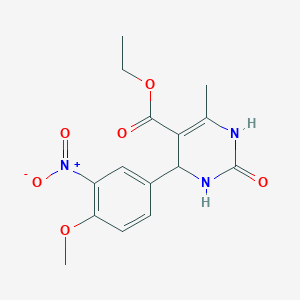![molecular formula C21H22ClFN2O2 B4892726 N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide, commonly known as CFM-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 is a potent inhibitor of the protease enzyme, calpain, which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.
Mecanismo De Acción
CFM-2 exerts its effects by inhibiting calpain, a calcium-dependent protease enzyme that is involved in various cellular processes. Calpain is activated by an increase in intracellular calcium levels, which leads to the cleavage of various substrates, including cytoskeletal proteins, signaling molecules, and transcription factors. CFM-2 binds to the active site of calpain, preventing it from cleaving its substrates and thereby inhibiting its activity. This leads to a reduction in cellular processes that are dependent on calpain activity.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects. In cancer cells, CFM-2 induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In neurodegenerative diseases, CFM-2 prevents neuronal death by reducing oxidative stress and inflammation. In cardiovascular diseases, CFM-2 reduces myocardial infarct size by inhibiting cell death pathways and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for calpain, which makes it a useful tool for studying calpain-dependent cellular processes. Another advantage is its availability and affordability, which makes it accessible to researchers. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential off-target effects, which can complicate data interpretation.
Direcciones Futuras
CFM-2 has several potential future directions for research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield, purity, and solubility. Additionally, future research can focus on developing more potent and selective calpain inhibitors based on CFM-2's structure. Finally, CFM-2 can be used as a tool to study the role of calpain in various cellular processes and diseases.
Métodos De Síntesis
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 4-fluorobenzamide with 2-chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(4-fluorobenzoyl)acetamide. The intermediate is then reacted with piperidine and formaldehyde to form N-(1-((2-chlorophenyl)acetyl)-3-piperidinyl)methyl)-4-fluorobenzamide, which is the final product. The synthesis method of CFM-2 has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Due to its ability to inhibit calpain, CFM-2 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. CFM-2 has also been shown to have neuroprotective effects by preventing neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, CFM-2 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Propiedades
IUPAC Name |
N-[[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c22-19-6-2-1-5-17(19)12-20(26)25-11-3-4-15(14-25)13-24-21(27)16-7-9-18(23)10-8-16/h1-2,5-10,15H,3-4,11-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFFPRVEMZCMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)

![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)
![diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)
![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)